![molecular formula C13H13N5O2 B2889057 4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-2-one CAS No. 1235123-32-6](/img/structure/B2889057.png)
4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-2-one
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Overview
Description
4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-2-one, commonly known as PTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTC is a heterocyclic compound that contains a piperazine ring and a triazole ring, making it a unique and versatile molecule. In
Scientific Research Applications
Synthesis and Biological Activity
Studies have synthesized novel analogues of azole class antifungals containing the piperazine nucleus and 1,2,4-triazole derivatives, showing promising antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities. These compounds were obtained through green chemistry techniques, including microwave and ultrasound irradiation, demonstrating their efficiency and eco-friendliness in the synthesis process (Mermer et al., 2018).
Reactivity and Adsorption Behavior
The reactivity and adsorption behaviors of triazole derivatives have been explored through DFT and MD simulation studies, revealing insights into their local reactive properties and interactions with water molecules. This research helps understand the stability and potential pharmaceutical applications of such compounds (Al-Ghulikah et al., 2021).
Antimicrobial Agents
Triazole derivatives have been synthesized and evaluated for their antimicrobial activities, showing moderate to good efficacy against tested Gram-positive and Gram-negative bacterial strains as well as fungal strains. This highlights their potential as antimicrobial agents in medical applications (Jadhav et al., 2017).
Inhibition of Soluble Epoxide Hydrolase
Research has identified 1,3,5-triazin-ylpiperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, showcasing the triazine heterocycle's critical role in potency and selectivity. These findings may contribute to the development of new therapeutic agents for various diseases (Thalji et al., 2013).
Piperazine-Azole-Fluoroquinolone Hybrids
The synthesis of piperazine-azole-fluoroquinolone hybrids has shown significant antimicrobial activity and DNA gyrase inhibition, suggesting their potential in developing new antimicrobial agents. The molecular docking study provided insights into the interaction modes of these compounds with the receptor, highlighting their remarkable inhibitory potentials (Mermer et al., 2019).
Mechanism of Action
Target of Action
Triazole compounds, which include the 2h-1,2,3-triazole moiety present in this compound, are known to interact with a variety of enzymes and receptors in biological systems . For instance, some triazole derivatives have been found to inhibit the enzyme aromatase .
Mode of Action
Triazole compounds are known to bind to their targets through the nitrogen atoms in the triazole ring . The phenyl moieties and the carbonyl group in the compound could also play a key role in its interaction with its targets .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Triazole compounds are generally known for their good bioavailability .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stability of triazole compounds is generally high, with 1,2,3-triazoles known for their strong stability under thermal and acid conditions . .
properties
IUPAC Name |
4-(2-phenyltriazole-4-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c19-12-9-17(7-6-14-12)13(20)11-8-15-18(16-11)10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJBCLVFLCERCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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